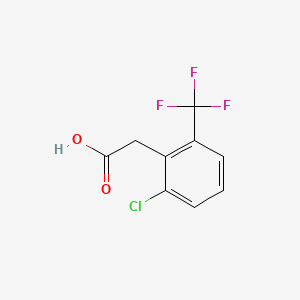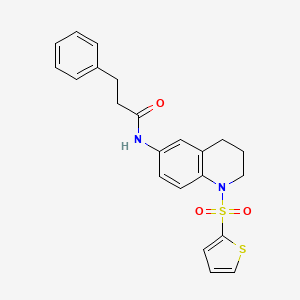
2-Chloro-6-(trifluoromethyl)phenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-(trifluoromethyl)phenylacetic acid is an organic compound with the molecular formula C9H6ClF3O2 and a molecular weight of 238.60 g/mol . This compound is characterized by the presence of a chloro group and a trifluoromethyl group attached to a phenylacetic acid moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Mécanisme D'action
Target of Action
It has been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors , suggesting that it may interact with proteins involved in blood clotting and inflammation.
Mode of Action
Given its use in the synthesis of potential antithrombotics and lipoxygenase inhibitors , it may interact with its targets to inhibit their function, thereby preventing blood clot formation and reducing inflammation.
Biochemical Pathways
Given its potential role as an antithrombotic and lipoxygenase inhibitor , it may affect pathways related to blood clotting and inflammation.
Result of Action
Given its potential role as an antithrombotic and lipoxygenase inhibitor , it may prevent blood clot formation and reduce inflammation at the molecular and cellular levels.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(trifluoromethyl)phenylacetic acid typically involves the introduction of the chloro and trifluoromethyl groups onto a phenylacetic acid backbone. One common method is the Friedel-Crafts acylation reaction, where a chloro and trifluoromethyl-substituted benzene is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These methods often include continuous flow processes and the use of more efficient catalysts to increase yield and reduce production costs. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6-(trifluoromethyl)phenylacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of amides or thioethers.
Oxidation Reactions: The phenylacetic acid moiety can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., methylamine) and thiols (e.g., thiophenol) under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Amides, thioethers
Oxidation Reactions: Carboxylic acids, ketones
Reduction Reactions: Alcohols, aldehydes
Applications De Recherche Scientifique
2-Chloro-6-(trifluoromethyl)phenylacetic acid is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and as a probe for understanding biochemical pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-6-(trifluoromethyl)phenyl isocyanate
- 4-Chlorophenylacetic acid
- 4-(Trifluoromethyl)phenylacetic acid
Uniqueness
2-Chloro-6-(trifluoromethyl)phenylacetic acid is unique due to the presence of both chloro and trifluoromethyl groups on the phenylacetic acid backbone. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable in various research and industrial applications.
Propriétés
IUPAC Name |
2-[2-chloro-6-(trifluoromethyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c10-7-3-1-2-6(9(11,12)13)5(7)4-8(14)15/h1-3H,4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSWFQSUELDCNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-chloro-N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide](/img/structure/B3020834.png)



![2-Ethyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3020842.png)
![Methyl 4,5-dimethoxy-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B3020846.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B3020847.png)




![Ethyl 2-{2-chloro[(4-fluorophenyl)sulfonyl]anilino}acetate](/img/structure/B3020854.png)
amino}acetamide](/img/structure/B3020855.png)
![3-{[1-(benzenesulfonyl)piperidin-4-yl]formamido}propanoic acid](/img/structure/B3020856.png)
